MC1568: A Technical Guide to a Selective Class IIa Histone Deacetylase Inhibitor
MC1568: A Technical Guide to a Selective Class IIa Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC1568 is a synthetic organic compound, specifically a (aryloxopropenyl)pyrrolyl hydroxyamide, that has garnered significant interest in the scientific community as a potent and selective inhibitor of class IIa histone deacetylases (HDACs).[1][2][3][4] Unlike pan-HDAC inhibitors which target a broad range of HDAC isoforms, MC1568's selectivity allows for the specific interrogation of the biological roles of class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9). These enzymes are distinguished from other HDAC classes by their signal-dependent shuttling between the nucleus and cytoplasm and their recruitment to specific transcription factors.[5] This technical guide provides a comprehensive overview of MC1568, including its mechanism of action, pharmacological data, and detailed experimental protocols for its use in research settings.
Core Mechanism of Action in Myogenesis
The primary and most well-characterized mechanism of MC1568 is its interference with muscle differentiation, or myogenesis.[5][6] Class IIa HDACs act as transcriptional repressors by forming a complex with other proteins, including class I HDACs (notably HDAC3) and corepressors like SMRT/N-CoR.[5] This complex is recruited to chromatin by tissue-specific transcription factors, such as Myocyte Enhancer Factor 2 (MEF2).
In the context of myogenesis, the MEF2-HDAC complex represses the transcription of crucial myogenic genes like myogenin.[5][6] During differentiation, this repressive complex typically dissociates, allowing MEF2 to be acetylated and to activate gene expression.
MC1568 disrupts this process in a multi-faceted manner:
-
Stabilization of the Repressive Complex : It stabilizes the interaction between HDAC4, HDAC3, and MEF2D, effectively locking the complex in a repressive state.[1][5][7]
-
Inhibition of MEF2D Acetylation : Paradoxically, by stabilizing the complex which includes the active deacetylase HDAC3, MC1568 prevents the differentiation-induced acetylation of MEF2D.[5]
-
Decreased MEF2D Expression : Treatment with MC1568 leads to a reduction in the overall levels of MEF2D protein.[1][5][6]
The net effect is a potent blockade of myogenesis, preventing the expression of muscle-specific proteins like myogenin and α-myosin heavy chain (αMHC).[5][6] This specific mechanism allows researchers to use MC1568 to distinguish the biological functions of class IIa HDACs from those of class I HDACs.[5]
Pharmacological Profile
Data Presentation: Selectivity and Potency
MC1568 exhibits marked selectivity for class IIa HDACs over class I. However, reported IC50 values vary depending on the assay system, such as the source of the enzyme (e.g., maize vs. human recombinant) and the substrate used.
Table 1: In Vitro Inhibitory Activity of MC1568
| Target | Assay System | IC50 | Selectivity Note | Reference(s) |
|---|---|---|---|---|
| Class II HDACs | Maize Enzyme Extract | 22 µM | - | [1][2] |
| HD1-A (Maize, Class II) | Cell-free ([³H]acetate release) | 100 nM | 34-fold more selective for HD1-A than HD1-B (Class I) | [1][8] |
| Class II HDACs | Not Specified | 220 nM | 176-fold selectivity over Class I | [8] |
| HDAC1 (Class I) | Human Breast Cancer Cell Lysate | No Inhibition (at 5 µM) | Demonstrates Class I inactivity | [8] |
| HDAC4 (Class IIa) | Human Breast Cancer Cell Lysate | Inhibition Observed | - | [8] |
| HDAC6 (Class IIb) | MCF-7 Cells (acetyl-tubulin assay) | Inhibition Observed | Also inhibits the IIb isoform HDAC6 |[8] |
Note: Some studies have questioned MC1568's in vitro activity against HDAC4/5 using specific artificial substrates, suggesting its mechanism may be more complex than direct catalytic site inhibition and potentially involves stabilizing protein complexes.[9][10]
In Vitro and In Vivo Applications
MC1568 has been utilized across a wide range of cellular and animal models to probe the function of class IIa HDACs in various physiological and pathological contexts.
Table 2: Summary of In Vitro Cellular Effects of MC1568
| Cell Line | Model System | Key Findings | Concentration | Reference(s) |
|---|---|---|---|---|
| C2C12 (mouse myoblasts) | Myogenesis | Arrests differentiation; blocks myogenin and αMHC expression. | 5 µM | [5][6] |
| Human Podocytes | Adriamycin (ADR)-induced injury | Restores cytoskeleton; suppresses desmin & α-SMA expression. | 1-10 µM | [11] |
| 3T3-L1 (mouse preadipocytes) | Adipogenesis | Attenuates PPARγ-induced differentiation into adipocytes. | ~10 µM | [1][12] |
| SH-SY5Y (human neuroblastoma) | 6-OHDA-induced neurotoxicity | Provides partial protection against cell death. | Not specified | [13] |
| SH-SY5Y & Cortical Neurons | Thimerosal-induced apoptosis | Prevents HDAC4 up-regulation and subsequent cell death. | Not specified |[14] |
Table 3: Summary of In Vivo Effects of MC1568
| Animal Model | Disease/Condition Studied | Dosing Regimen | Key Outcomes | Reference(s) |
|---|---|---|---|---|
| CD1 Mice | Tissue Selectivity | 50 mg/kg i.p. | Increased tubulin acetylation in muscle, heart, kidney, spleen, but not brain or lung. | [5] |
| C57BL/6N Mice | Adriamycin-induced nephropathy | 20 mg/kg/day i.p. | Ameliorated proteinuria and podocyte injury; inhibited β-catenin activation. | [11] |
| Rat | Parkinson's Disease (6-OHDA model) | 0.5 mg/kg/day i.p. | Reduced forelimb akinesia; protected dopaminergic neurons. | [13] |
| SOD1G93A Mice | Amyotrophic Lateral Sclerosis (ALS) | 40 mg/kg/day i.p. | Transiently improved motor performance early in the disease. | [15] |
| Infant Rats | Thimerosal-induced neurotoxicity | 40 mg/kg i.p. | Moderated HDAC4 increase and caspase-3 cleavage in the prefrontal cortex. |[14] |
Experimental Protocols
Protocol 1: In Vitro HDAC Activity Assay (Radiometric)
This protocol is adapted from methods used to characterize novel HDAC inhibitors.[1][8] It measures the release of [³H]acetate from a histone substrate.
Methodology:
-
Reagent Preparation :
-
Enzyme : Use recombinant HDACs or nuclear extracts from cells/tissues.
-
Substrate : Prepare [³H]acetate-prelabeled chicken reticulocyte histones (e.g., 2 mg/mL).[8]
-
Inhibitor : Dissolve MC1568 in DMSO to create a stock solution (e.g., 10-40 mM).[1] Prepare serial dilutions in assay buffer.
-
Stop Solution : 1 M HCl / 0.4 M Acetate.
-
-
Reaction Setup : In a microfuge tube, combine 50 µL of the HDAC enzyme preparation with 10 µL of MC1568 dilution or vehicle (DMSO) control. Pre-incubate for 10-15 minutes at 30°C.
-
Enzymatic Reaction : Initiate the reaction by adding 10 µL of the [³H]histone substrate. Incubate for 30 minutes at 30°C.
-
Reaction Termination : Stop the reaction by adding 50 µL of the Stop Solution.
-
Extraction : Add 800 µL of ethyl acetate, vortex vigorously, and centrifuge at 10,000 x g for 5 minutes. The released [³H]acetic acid will partition into the upper organic phase.
-
Quantification : Carefully transfer an aliquot (e.g., 600 µL) of the upper ethyl acetate phase to a scintillation vial containing a liquid scintillation cocktail.[1]
-
Analysis : Measure radioactivity using a scintillation counter. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by plotting inhibition versus inhibitor concentration.
Protocol 2: C2C12 Myogenesis Assay and Analysis
This protocol details the process for assessing MC1568's effect on muscle cell differentiation and the underlying protein complex stabilization.[5][6]
Methodology:
-
Cell Culture :
-
Culture C2C12 mouse myoblasts in Growth Medium (DMEM with 20% FCS).
-
Once cells reach 80-90% confluency, switch to Differentiation Medium (DMEM with 2% horse serum) to induce myogenesis.
-
-
Treatment : Add MC1568 (dissolved in DMSO, final concentration e.g., 5 µM) or a DMSO vehicle control to the differentiation medium.[5] Treatment can begin at the time of differentiation induction (T=0) or at later time points (e.g., T=24h).
-
Incubation : Continue incubation for 48-72 hours to allow for myotube formation in control wells.
-
Harvesting and Lysis : Wash cells with PBS and lyse using an appropriate buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) for protein analysis.
-
Western Blotting :
-
Immunoprecipitation (IP) :
-
Chromatin Immunoprecipitation (ChIP) :
-
Cross-link protein-DNA complexes in live cells using formaldehyde.
-
Shear chromatin and perform immunoprecipitation using an antibody for acetylated Histone H3.
-
Purify the associated DNA and use quantitative PCR (qPCR) with primers for the myogenin promoter to assess histone acetylation at this key target gene.[5][6]
-
Protocol 3: In Vivo Animal Study (ADR-Induced Nephropathy)
This protocol outlines a study to evaluate the therapeutic potential of MC1568 in a mouse model of kidney disease.[11]
Methodology:
-
Animal Model : Use 8-week-old male mice (e.g., C57BL/6N background).
-
Disease Induction : Induce nephropathy with a single tail vein injection of Adriamycin (ADR) at 20 mg/kg.
-
Treatment Groups :
-
Control (Vehicle)
-
ADR + Vehicle
-
ADR + MC1568
-
-
Drug Administration : One week after ADR injection, begin daily intraperitoneal (i.p.) injections of MC1568 (20 mg/kg) or vehicle. Continue treatment for 3 weeks.[11]
-
Monitoring :
-
Collect urine periodically to measure the urine albumin-to-creatinine ratio (UACR) as a marker of proteinuria.
-
Monitor animal weight and general health.
-
-
Endpoint Analysis (at 4 weeks post-ADR) :
-
Sacrifice animals and perfuse kidneys.
-
Histology : Fix one kidney in formalin, embed in paraffin, and perform PAS staining to assess glomerulosclerosis.
-
Immunohistochemistry (IHC) : Stain kidney sections for markers of podocyte injury (e.g., Synaptopodin), fibrosis (Fibronectin, α-SMA), and the target pathway (β-catenin).[11]
-
Electron Microscopy : Process small sections of the renal cortex to examine podocyte foot process effacement.
-
Modulation of Other Signaling Pathways
Beyond myogenesis, MC1568 has been shown to modulate other critical cellular pathways, highlighting the broad regulatory role of class IIa HDACs.
-
β-Catenin Signaling : In a model of kidney injury, MC1568 was found to inhibit ADR-induced activation of β-catenin. This suggests that class IIa HDACs are involved in the signaling cascades that lead to podocyte injury and proteinuria.[11]
-
PPARγ Signaling : MC1568 can interfere with Peroxisome Proliferator-Activated Receptor gamma (PPARγ)-mediated signaling. This was demonstrated by its ability to attenuate adipogenesis in 3T3-L1 cells and to impair PPARγ signaling in the heart and adipose tissues of transgenic mice.[1][12]
Conclusion
MC1568 is an invaluable chemical tool for dissecting the specific functions of class IIa HDACs. Its well-defined mechanism of action in stabilizing the MEF2-HDAC repressive complex makes it a benchmark compound for studies on myogenesis and muscle disorders. Furthermore, emerging evidence of its activity in models of kidney disease, neurodegeneration, and metabolism underscores the broad therapeutic potential of targeting this specific class of enzymes. The protocols and data presented in this guide offer a robust framework for researchers to effectively utilize MC1568 in their investigations, contributing to a deeper understanding of epigenetic regulation in health and disease.
References
- 1. apexbt.com [apexbt.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Improved synthesis and structural reassignment of MC1568: a class IIa selective HDAC inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selective Inhibition of Histone Deacetylase Class IIa With MC1568 Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Peripheral administration of the Class-IIa HDAC inhibitor MC1568 partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MC1568 Inhibits Thimerosal-Induced Apoptotic Cell Death by Preventing HDAC4 Up-Regulation in Neuronal Cells and in Rat Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
